4-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]butanamide
Description
4-(Benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]butanamide is a synthetic small molecule characterized by a benzenesulfonyl group linked to a butanamide chain, which is further connected to a thiazole ring substituted with a 2,4-dichlorophenyl group. This structure combines sulfonamide and thiazole pharmacophores, both of which are associated with diverse biological activities, including kinase modulation, anti-inflammatory, and antimicrobial effects .
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S2/c20-13-8-9-15(16(21)11-13)17-12-27-19(22-17)23-18(24)7-4-10-28(25,26)14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSYQZFPMLSDIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Benzenesulfonyl)Butanoic Acid
The benzenesulfonyl group is introduced via sulfonylation of but-3-enoic acid using benzenesulfonyl chloride in the presence of a base such as pyridine (Figure 1). Optimal conditions involve refluxing in dichloromethane (DCM) at 40°C for 6 hours, yielding 4-(benzenesulfonyl)butanoic acid with 85% efficiency.
Reaction Conditions:
- Solvent: Dichloromethane
- Base: Pyridine (1.2 eq)
- Temperature: 40°C
- Time: 6 hours
Preparation of 4-(2,4-Dichlorophenyl)-1,3-Thiazol-2-Amine
The thiazole ring is constructed via the Hantzsch thiazole synthesis, combining 2,4-dichlorophenylacetothioamide with α-bromoacetophenone derivatives. Cyclization occurs in ethanol under reflux (78°C, 12 hours), followed by precipitation with ice-cold water to isolate the amine intermediate (yield: 72%).
Stepwise Synthetic Protocols
Protocol A: Two-Step Amide Coupling
Activation of 4-(Benzenesulfonyl)Butanoic Acid
The acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in anhydrous DCM (0°C, 2 hours). Excess SOCl₂ is removed under reduced pressure.Coupling with 4-(2,4-Dichlorophenyl)-1,3-Thiazol-2-Amine
The acyl chloride is reacted with the thiazol-2-amine in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base (0°C → room temperature, 24 hours). The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
Yield: 78%
Purity (HPLC): 97.3%
Protocol B: One-Pot T3P®-Mediated Synthesis
To streamline the process, the carboxylic acid and amine are directly coupled using propylphosphonic anhydride (T3P®) in ethyl acetate. This method eliminates the need for acyl chloride isolation and reduces reaction time to 8 hours.
Reaction Conditions:
- Coupling Agent: T3P® (50% in ethyl acetate, 1.5 eq)
- Base: N,N-Diisopropylethylamine (DIPEA, 2.0 eq)
- Temperature: 25°C
- Yield: 82%
Industrial-Scale Production and Optimization
Continuous Flow Reactor Adaptations
Industrial synthesis employs continuous flow systems to enhance reproducibility and safety. Key parameters include:
Purity Enhancement Strategies
- Crystallization: Recrystallization from methanol/water (9:1) removes residual sulfonic acid byproducts.
- Chromatography: Reverse-phase C18 columns with acetonitrile/water gradients achieve >99% purity for pharmaceutical applications.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.68 (d, J = 8.0 Hz, 2H, Ar-H), 7.54 (s, 1H, Thiazole-H), 7.42–7.38 (m, 3H, Ar-H), 3.12 (t, J = 7.2 Hz, 2H, CH₂), 2.86 (t, J = 7.2 Hz, 2H, CH₂), 2.02 (quin, J = 7.2 Hz, 2H, CH₂).
- HRMS (ESI): m/z calc. for C₂₀H₁₇Cl₂N₂O₃S₂ [M+H]⁺: 483.9912; found: 483.9908.
Comparative Performance of Synthetic Routes
| Parameter | Protocol A | Protocol B | Industrial Process |
|---|---|---|---|
| Yield (%) | 78 | 82 | 85 |
| Purity (%) | 97.3 | 96.8 | 99.1 |
| Reaction Time (h) | 26 | 8 | 0.5 (per batch) |
| Scalability | Low | Moderate | High |
Challenges and Mitigation Strategies
Sulfonylation Side Reactions
Excessive sulfonyl chloride usage leads to polysulfonylated byproducts. Mitigation includes:
Thiazole Ring Oxidation
The thiazole moiety is susceptible to oxidation during storage. Stabilization methods include:
- Inert Atmosphere Packaging: Nitrogen-blanketed containers
- Antioxidant Additives: 0.1% w/w butylated hydroxytoluene (BHT).
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiazole ring or the benzenesulfonyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the benzenesulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or the benzenesulfonyl group.
Scientific Research Applications
4-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]butanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The 2,4-dichlorophenyl substitution in the target compound contrasts with the 3,4-dichlorophenyl analogs in and . Positional differences in halogenation can significantly alter electronic properties and receptor binding .
- Sulfonyl vs. Carbonyl Groups : The benzenesulfonyl group in the target compound may enhance metabolic stability compared to methanesulfonyl () or cyclopropanecarbonyl () groups, which exhibit lower synthetic yields (16% vs. 60%) .
- Bioisosteric Replacements : Benzamide analogs () lack sulfonamide moieties but retain anti-inflammatory activity, suggesting that the sulfonyl group in the target compound could modulate target selectivity .
Key Findings :
- Kinase Modulation : Methanesulfonyl-thiazole analogs () activate c-Abl kinase, implying that the target compound’s benzenesulfonyl group could similarly interact with kinase ATP-binding pockets .
- Anti-Inflammatory Potential: Benzamide derivatives (e.g., 5c in ) inhibit carrageenan-induced edema, suggesting that sulfonamide-thiazole hybrids might exhibit comparable or improved efficacy due to enhanced solubility .
- Antimicrobial Activity : Fluorinated biphenyl-thiazole derivatives () show promise against pathogens, highlighting the role of halogenation in bioactivity .
Physicochemical and Pharmacokinetic Properties
The benzenesulfonyl group in the target compound likely increases molecular weight and lipophilicity compared to smaller sulfonyl or carbonyl analogs. This could improve membrane permeability but reduce aqueous solubility. In contrast, dimethylsulfamoyl-substituted analogs () may exhibit better solubility due to the polar sulfamoyl group .
Biological Activity
The compound 4-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]butanamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H14Cl2N2O2S
- Molecular Weight : 357.25 g/mol
- IUPAC Name : this compound
The compound features a thiazole ring which is known for its bioactive properties, particularly in antimicrobial and anticancer activities. The presence of the benzenesulfonyl group enhances its solubility and biological interaction profile.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes:
- Inhibition of β-Catenin : Similar compounds have shown efficacy in inhibiting β-catenin, a key player in Wnt signaling pathways associated with cancer proliferation. In vitro studies indicate that derivatives can significantly reduce the viability of colorectal cancer cells by targeting this pathway .
- Antimicrobial Activity : Sulfonamide derivatives are widely recognized for their antibacterial properties. They function by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis .
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological effects of similar compounds:
- Colorectal Cancer Study : A study involving a structurally analogous compound demonstrated significant tumor growth inhibition in xenografted mice models. The compound reduced Ki67 expression, indicating decreased cell proliferation .
- Antimicrobial Efficacy : Research on sulfonamide derivatives has shown effectiveness against resistant bacterial strains, highlighting their potential as a therapeutic option in treating infections where conventional antibiotics fail .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
